cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Description
Overview and Significance of Cyclopropyl(1H-1,2,3,4-Tetrazol-5-yl)Methanamine
This compound is a heterocyclic compound featuring a cyclopropyl group attached to a methanamine unit, which is further connected to a 1H-tetrazole ring. Its molecular formula is C₅H₉N₅, with a molecular weight of 139.16 g/mol. The compound’s structural uniqueness arises from the synergistic combination of three key elements:
- Cyclopropyl group : A strained three-membered carbon ring that enhances conformational rigidity and metabolic stability.
- Tetrazole moiety : A five-membered aromatic ring containing four nitrogen atoms, which serves as a bioisostere for carboxylic acids due to its similar pKa (~4.9) and hydrogen-bonding capabilities.
- Methanamine linker : Provides flexibility for functionalization while maintaining spatial orientation critical for molecular interactions.
This compound has gained prominence in medicinal chemistry for its role in optimizing pharmacokinetic properties of drug candidates. Its tetrazole ring mimics carboxylate groups in enzyme-binding pockets, enabling improved membrane permeability and oral bioavailability compared to carboxylic acid analogs. Applications span antiviral, antimicrobial, and anticancer agent development, with recent studies highlighting its utility in inflammasome-caspase-1 inhibition.
Historical Development of Tetrazole Chemistry
Tetrazole chemistry originated in 1885 with Bladin’s synthesis of the parent 1H-tetrazole through hydrazoic acid and hydrogen cyanide reactions. Key milestones include:
- Pinner Reaction (1893) : Enabled scalable synthesis of 5-substituted tetrazoles via cycloaddition of nitriles and azides under acidic conditions.
- Ugi Tetrazole Reaction (1961) : Revolutionized tetrazole synthesis through four-component reactions involving amines, aldehydes, isocyanides, and azides.
- Bioisosteric Applications (1990s–present) : Systematic exploration of tetrazoles as carboxylate replacements in angiotensin II receptor blockers (e.g., losartan) and antiviral agents.
Modern advancements focus on green synthesis methods, such as iron-catalyzed multicomponent reactions and microwave-assisted cycloadditions, achieving yields >90% with reduced reaction times.
Structural Classification in Heterocyclic Chemistry
The compound belongs to two structural categories:
- Azole Family : Classified as a 1H-tetrazole derivative, characterized by:
- Bicyclic Amines : The cyclopropane-methanamine subsystem imposes:
Research Scope and Objectives
Current research priorities include:
- Synthetic Methodology Optimization : Developing catalytic asymmetric syntheses using chiral ligands (e.g., BINOL-phosphates) to access enantiopure variants.
- Structure-Activity Relationship (SAR) Studies : Correlating substituent effects at C5 of the tetrazole with biological potency in kinase inhibition.
- Materials Science Applications : Exploring coordination chemistry with transition metals (Cu, Fe) for catalytic and photoluminescent materials.
Ongoing challenges involve addressing the compound’s moderate aqueous solubility (0.47 μg/mL at pH 7.4) through prodrug strategies or formulation technologies.
Properties
IUPAC Name |
cyclopropyl(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUDZHZFXJWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
-
- Aldehyde (e.g., cyclopropanecarboxaldehyde or related derivatives)
- Primary amine (e.g., cyclopropylmethanamine)
- Isocyanide (various isocyanides depending on desired substitution)
- Azide source (commonly trimethylsilyl azide, TMSN3)
-
- Solvent systems such as methanol, dichloromethane, or mixtures including water
- Room temperature to moderate heating (often 24 hours)
- Microwave irradiation can be employed to accelerate the reaction (e.g., heating at 100°C for 15 minutes)
Mechanism and Outcome
The Ugi-tetrazole reaction proceeds via the formation of an imine intermediate from the aldehyde and amine, which then reacts with the isocyanide and azide to form the tetrazole ring. The process yields cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine as a white solid with moderate to good yields (typically 40–70%).
Representative Data Table of Reaction Yields and Conditions
| Entry | Aldehyde Source | Amine Component | Isocyanide Type | Azide Source | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Cyclopropanecarboxaldehyde | Cyclopropylmethanamine | β-cyanoethylisocyanide | TMSN3 | 24 h, rt | 56 | Microwave-assisted heating improves yield |
| 2 | Cyclopropanecarboxaldehyde | Cyclopropylmethanamine | Walborsky's isocyanide | TMSN3 | 15 min, 100°C | 60 | Flash chromatography purification |
| 3 | Cyclopropanecarboxaldehyde | Cyclopropylmethanamine | Various alkyl isocyanides | TMSN3 | 24 h, rt | 40–65 | Solvent mixture MeOH/DCM/H2O |
Data compiled from experimental procedures reported in synthetic tetrazole studies.
Alternative Synthetic Routes and Modifications
Asinger-3CR (Three-Component Reaction)
An alternative approach involves the Asinger-3CR using acetone, ammonia, and mercaptoacetaldehyde dimer to form tetrazole precursors, which can be further functionalized to yield the target amine-tetrazole compound. This method is less common for cyclopropyl derivatives but offers a complementary synthetic pathway.
Solid-Phase Synthesis
Solid-phase Ugi-tetrazole reactions have been developed for combinatorial synthesis, allowing facile purification and scalability. These methods involve supported isocyanides and controlled cleavage steps using trifluoroacetic acid. Although more common in library synthesis, these techniques can be adapted for this compound preparation.
Purification and Characterization
- Purification: Flash chromatography is the standard technique following reaction completion, often using petroleum ether and ethyl acetate gradients.
- Characterization:
- ^1H NMR and ^13C NMR spectroscopy confirm the structure.
- High-resolution mass spectrometry (HRMS) validates molecular weight.
- Melting points and Rf values provide additional quality control data.
Summary of Research Findings
- The Ugi-tetrazole reaction is the most efficient and versatile method for preparing this compound, offering moderate to good yields and broad substrate scope.
- Microwave irradiation can significantly reduce reaction times and improve yields.
- The choice of isocyanide and azide source critically influences the reaction efficiency and product purity.
- Solid-phase synthesis techniques offer potential for scale-up and combinatorial library generation.
- Alternative multicomponent reactions like the Asinger-3CR provide complementary routes but are less utilized for this specific compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Building Block in Synthesis
CPTM serves as an essential building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, particularly cycloaddition reactions involving azides and nitriles to form tetrazole derivatives. This property makes it valuable in organic synthesis and drug development.
Bioisosterism in Drug Design
CPTM has been investigated for its potential as a bioisostere in drug design. The tetrazole ring can mimic carboxylate groups, enabling the compound to interact effectively with biological targets such as enzymes and receptors. This interaction is crucial for developing new pharmacological agents.
Antimicrobial Activity
CPTM has shown promising antimicrobial properties. Studies have reported significant antibacterial activity against various pathogens, including:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | Moderate |
These findings suggest that CPTM could be a scaffold for developing new antibiotics targeting resistant strains of bacteria .
Anticancer Properties
The compound has also been explored for its anticancer effects. Various derivatives of CPTM were tested against different cancer cell lines, revealing that modifications to the cyclopropyl group could enhance cytotoxicity. This indicates the potential for CPTM derivatives to serve as effective anticancer agents .
Case Study 1: Antimicrobial Screening
A series of tetrazole derivatives, including CPTM, were synthesized and screened for antimicrobial activity using the disc diffusion method. The study highlighted that modifications in the tetrazole structure could significantly enhance antimicrobial potency against pathogens such as Enterococcus faecalis .
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, CPTM derivatives were tested against various cancer cell lines. Results indicated that specific structural optimizations led to increased cytotoxic effects, suggesting pathways for developing more potent anticancer therapies .
Mechanism of Action
The mechanism by which cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Differences
- Tetrazole vs.
- Substituent Effects : The cyclopropyl group in the parent compound offers steric constraints absent in fluorophenyl analogs (e.g., 1461715-05-8), which instead benefit from halogen-mediated hydrophobic interactions .
- Salt Forms : HCl salts (e.g., 1797548-31-2) enhance solubility, critical for in vivo efficacy, whereas free amines (1249188-15-5) may require formulation optimization .
Research Findings and SAR Insights
- Antitumor Activity : Thiadiazole and thiazole derivatives () demonstrate that fused heterocycles adjacent to tetrazole amplify cytotoxicity, likely via DNA intercalation or kinase inhibition .
- Fluorine Impact : Fluorinated analogs (e.g., 1461715-05-8) exhibit improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .
- Conformational Rigidity : The cyclopropyl group in 1249188-15-5 may restrict rotational freedom, enhancing binding to rigid enzyme active sites compared to flexible alkylamines .
Biological Activity
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine (CPTM) is a compound characterized by its unique structure comprising a cyclopropyl group linked to a tetrazole ring and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C₅H₉N₅
- CAS Number : 1249188-15-5
- Molecular Weight : 139.16 g/mol
CPTM's distinctive structural features allow it to interact with various biological targets, making it a candidate for drug development.
The biological activity of CPTM is primarily attributed to its ability to mimic carboxylate groups due to the presence of the tetrazole ring. This property enables CPTM to bind to active sites of enzymes and receptors, potentially inhibiting their activity. Such interactions are particularly relevant in antimicrobial and anticancer applications.
1. Antimicrobial Properties
CPTM has been investigated for its antimicrobial effects. A study reported that tetrazole compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the tetrazole ring could enhance antimicrobial potency .
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | Moderate |
2. Anticancer Activity
CPTM is also being explored for its anticancer properties. Research has shown that similar tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves interference with cellular signaling pathways crucial for tumor growth. For instance, compounds with structural similarities to CPTM demonstrated IC50 values indicating potent cytotoxicity against cancer cell lines such as A431 and Jurkat .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| CPTM-like Compound | A431 | 1.98 ± 1.22 | |
| CPTM-like Compound | Jurkat | 1.61 ± 1.92 |
Case Studies
Case Study 1: Antimicrobial Screening
A series of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The study revealed that compounds similar to CPTM exhibited notable inhibition against Enterococcus faecalis and other pathogens, highlighting the potential of CPTM as a scaffold for developing new antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation, CPTM derivatives were tested against various cancer cell lines. The results indicated that certain modifications in the cyclopropyl group enhanced the cytotoxic effects, suggesting that structural optimization could lead to more effective anticancer agents .
Q & A
Q. What are the optimal synthetic routes for cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, and how are yields maximized?
Methodological Answer: Synthesis typically involves coupling cyclopropane derivatives with tetrazole precursors. For example, guanidine carbonate reacts with 1,1′-dihydroxy-5,5′-bis(1,3,4-triazole) in methanol to yield structurally similar tetrazole derivatives with 90% efficiency . Key factors include:
- Solvent selection : Methanol is preferred for hydrogen-bond stabilization during crystallization.
- Purification : Use recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
- Reaction monitoring : Employ TLC or LC-MS to track intermediates.
Q. How is the compound characterized structurally, and what techniques validate purity?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles (e.g., cyclopropane ring geometry) and hydrogen-bond networks (e.g., N–H⋯O/N interactions) .
- NMR spectroscopy : Use - and -NMR to verify cyclopropane proton splitting patterns and tetrazole ring substitution.
- Mass spectrometry : Confirm molecular weight (e.g., exact mass 195.0018) via high-resolution MS .
Q. What are the stability considerations for this compound under storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetrazole ring.
- Long-term stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., serotonin receptors) by leveraging the tetrazole’s hydrogen-bonding and cyclopropane’s steric constraints .
- Molecular dynamics (MD) : Analyze conformational stability in lipid bilayers or aqueous environments (AMBER/CHARMM force fields).
- QSAR modeling : Corrogate substituent effects (e.g., cyclopropane vs. phenyl) on activity .
Q. How do conflicting spectral or crystallographic data arise, and how are they resolved?
Methodological Answer:
- Data contradictions : Example: Discrepancies in hydrogen-bond angles (e.g., 97.465° vs. 90° in similar structures) may stem from solvent polarity or counterion effects .
- Resolution steps :
- Re-collect data with synchrotron radiation for higher resolution.
- Compare DFT-optimized geometries (Gaussian 09) with experimental crystallographic data.
- Validate via solid-state NMR to detect dynamic disorder .
Q. What strategies are used to evaluate the compound’s biological activity in vitro?
Methodological Answer:
- Enzyme assays : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., FRET substrates).
- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells.
- Target engagement : Apply SPR (surface plasmon resonance) to measure binding kinetics to targets like GPCRs .
Q. How is regioselectivity achieved when modifying the tetrazole or cyclopropane moieties?
Methodological Answer:
- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to shield the tetrazole during cyclopropane functionalization.
- Metal catalysis : Employ Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for regioselective aryl substitutions.
- pH control : Maintain basic conditions (pH 8–10) to avoid ring-opening of cyclopropane during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
